3,5-Dichloro-2-pentafluoroethyl-pyridine
Overview
Description
3,5-Dichloro-2-pentafluoroethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of 3,5-Dichloro-2-pentafluoroethyl-pyridine often employs large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-pentafluoroethyl-pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions often yield derivatives with different functional groups, while redox reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Dichloro-2-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-pentafluoroethyl-pyridine involves its interaction with molecular targets through its chlorine and fluorine atoms. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals.
Uniqueness
3,5-Dichloro-2-pentafluoroethyl-pyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct reactivity and stability, making it particularly valuable for certain applications where other fluorinated pyridines may not be as effective .
Properties
IUPAC Name |
3,5-dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-3-1-4(9)5(15-2-3)6(10,11)7(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNHBNRNVUNAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223540 | |
Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-44-5 | |
Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.